molecular formula C13H12N2O2 B188411 N-(2-methoxyphenyl)nicotinamide CAS No. 70301-27-8

N-(2-methoxyphenyl)nicotinamide

Cat. No.: B188411
CAS No.: 70301-27-8
M. Wt: 228.25 g/mol
InChI Key: JTYKITZXNYVOSY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H12N2O2. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)nicotinamide typically involves the condensation of nicotinic acid or its derivatives with 2-methoxyaniline. One common method includes the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)nicotinamide exerts its effects is related to its interaction with biological molecules. It is known to influence the activity of enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD+)-dependent enzymes. These interactions can affect cellular processes like DNA repair, oxidative stress response, and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)nicotinamide stands out due to its specific methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(2-methoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYKITZXNYVOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354931
Record name N-(2-methoxyphenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70301-27-8
Record name N-(2-methoxyphenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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